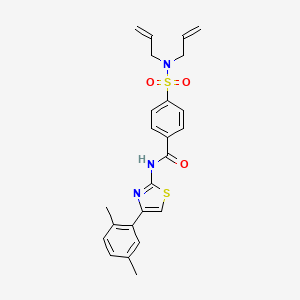

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

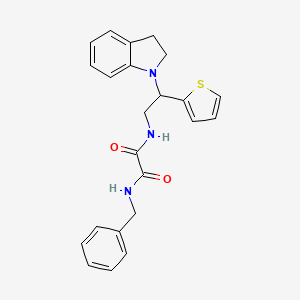

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring. The phenyl group attached to the oxazole ring suggests that the compound may exhibit interesting chemical and physical properties, potentially making it useful for various applications in chemical synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, the paper titled "4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles" describes a versatile template for synthesizing 2-phenyl-substituted oxazoles. This method involves nucleophilic ring-opening of oxazolone followed by 5-endo cyclization in the presence of silver carbonate. Although the paper does not directly discuss the synthesis of this compound, the described methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using various spectroscopic techniques. For example, the paper titled "Synthesis, crystal structure, TD/DFT calculations and Hirshfeld surface analysis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime" demonstrates the use of NMR spectroscopy, elemental analysis, UV-Vis spectroscopy, and single-crystal X-ray crystallography to characterize the structure of an oxime derivative. Similar techniques could be employed to analyze the molecular structure of this compound, providing insights into its geometry, electronic transitions, and reactive sites.

Chemical Reactions Analysis

Oxazole derivatives can participate in various chemical reactions due to their reactive functional groups. The paper "[Synthesis and antifungal activities of 1-(1-substitutedphenyl)-2-(1H-1,2,4-triazol or benztriazol-1-yl)-O-(substitutedbenzyl) ethanoximes]" describes the synthesis of ethanoxime derivatives with antifungal activities. Although the paper focuses on triazole and benztriazole derivatives, it suggests that oxazole compounds like this compound could also be modified to produce biologically active molecules, potentially through the formation of oxime derivatives or other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of this compound, they do provide a framework for understanding how the presence of different substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the presence of a phenyl group in the compound could affect its hydrophobicity and its ability to engage in π-π interactions, which could be relevant for its chemical behavior and potential applications in material science or pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- This compound has been used in the synthesis and characterization of novel chemicals. For example, it played a role in the one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, which were then analyzed using various spectroscopic methods and X-ray diffraction. These compounds displayed interesting crystal structures and molecular properties (Ahmed et al., 2016).

Corrosion Inhibition

- Compounds similar to 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one have been studied for their ability to inhibit corrosion in metals. Studies have been conducted to understand their effectiveness in protecting metals like mild steel in corrosive environments, indicating their potential as corrosion inhibitors (Rahmani et al., 2018), (Jawad et al., 2020).

Fungicidal Activity

- Derivatives of this compound have shown potential in fungicidal applications. For instance, certain novel compounds synthesized using a similar structure demonstrated moderate to excellent activity against specific fungal strains, suggesting their use in agricultural or pharmaceutical fungicides (Mao et al., 2013).

Antimicrobial and Antifungal Activity

- Related compounds have been tested for antimicrobial and antifungal activities. These studies indicate the potential of such compounds in the development of new antibiotics or treatments for fungal infections (Pejchal et al., 2015).

Drug Design and Chemotherapeutic Applications

- The structural properties of this compound and its derivatives make them valuable in drug design, particularly in creating new chemotherapeutic agents. Their unique molecular structures allow for the exploration of various biological activities, potentially leading to new treatments in medicine (Sonawane & Sagare, 2023).

Safety and Hazards

The compound has been associated with certain hazard statements, including H315, H319, and H335 . These statements suggest that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Wirkmechanismus

Target of Action

Oxazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They are known to interact with various cellular targets, leading to their diverse therapeutic potential.

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

These include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It is noted that the polar nature of the imidazole ring, a similar heterocyclic compound, helps to overcome the solubility problems of poorly soluble drug entities . This suggests that similar compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact their bioavailability.

Result of Action

Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound may induce a variety of molecular and cellular changes depending on the specific target and cellular context.

Eigenschaften

IUPAC Name |

1-(5-phenyl-1,3-oxazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUCIYOXGVBUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)

![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)

![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)